

# Protocol for Studying SCH00013 in Skinned Cardiac Muscle Fibers

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

**SCH00013** is a novel cardiotonic agent that primarily functions as a Ca++ sensitizer, enhancing the sensitivity of the cardiac myofilaments to calcium. This property leads to a positive inotropic effect, meaning it increases the force of myocardial contraction, without significantly affecting the heart rate (chronotropic effect).[1][2][3] The mechanism of action involves a direct interaction with the contractile machinery of the heart muscle cells.[1][2] Studies have shown that **SCH00013** is effective in a concentration-dependent manner, typically in the range of 10<sup>-6</sup> to 10<sup>-4</sup> M.[1] Its ability to increase contractile force without elevating intracellular calcium levels makes it a promising candidate for the treatment of congestive heart failure, as it may avoid the detrimental effects of calcium overload.[2]

The use of skinned cardiac muscle fibers is an invaluable in vitro technique to directly assess the effects of compounds like **SCH00013** on the contractile apparatus, independent of sarcolemmal and sarcoplasmic reticulum Ca<sup>2+</sup> fluxes.[4][5][6] This protocol provides a detailed methodology for preparing skinned cardiac muscle fibers and subsequently evaluating the effects of **SCH00013** on their Ca<sup>2+</sup> sensitivity and force generation.

## Summary of Expected Effects of SCH00013 on Skinned Cardiac Muscle Fibers



Parameter	Expected Effect of SCH00013	Description
рСа50	Increase (Leftward shift of the force-pCa curve)	pCa <sub>50</sub> is the negative logarithm of the Ca <sup>2+</sup> concentration required to produce 50% of the maximal force. An increase in pCa <sub>50</sub> indicates an increased sensitivity of the myofilaments to Ca <sup>2+</sup> .
Maximal Ca <sup>2+</sup> -activated Force (F <sub>max</sub> )	No significant change or slight increase	While the primary effect is on Ca <sup>2+</sup> sensitivity, some studies may show a modest increase in maximal force at saturating Ca <sup>2+</sup> concentrations.
Hill Coefficient (nh)	Variable	The Hill coefficient reflects the cooperativity of Ca <sup>2+</sup> binding to the myofilaments. The effect of SCH00013 on this parameter may vary.
Rate of Tension Redevelopment (ktr)	Potential for increase	An increase in k <sub>tr</sub> would suggest a faster rate of crossbridge cycling.

# **Experimental Protocols**Preparation of Skinned Cardiac Muscle Fibers

This protocol is adapted from established methods for preparing chemically skinned cardiac muscle fibers.

#### Materials and Reagents:

- Cardiac tissue (e.g., left ventricular papillary muscle from rabbit or rat)
- Dissecting microscope



- Fine forceps and micro-scissors
- Force transducer and motor apparatus
- Glass-bottomed experimental chamber
- Relaxing solution (pCa 9.0)
- Activating solution (pCa 4.5)
- Skinning solution (Relaxing solution with 1% Triton X-100)
- **SCH00013** stock solution (dissolved in a suitable solvent, e.g., DMSO)

## Solution Compositions:

Component	Relaxing Solution (pCa 9.0)	Activating Solution (pCa 4.5)
Imidazole	20 mM	20 mM
EGTA	7 mM	7 mM
MgCl <sub>2</sub>	5.42 mM	5.27 mM
ATP	4.76 mM	4.74 mM
Creatine Phosphate	14.5 mM	14.5 mM
Creatine Kinase	15 U/mL	15 U/mL
CaCl <sub>2</sub>	0 mM	7 mM
Ionic Strength	Adjusted to 180 mM with KCI	Adjusted to 180 mM with KCI
рН	7.0	7.0

Note: The final free Ca<sup>2+</sup> concentration should be calculated using a computer program that accounts for the binding constants of all ions in the solution.

## Procedure:



- Tissue Dissection: Euthanize the animal according to approved institutional guidelines.
   Rapidly excise the heart and place it in ice-cold relaxing solution. Dissect a small papillary muscle from the left ventricle.
- Fiber Bundle Preparation: Under a dissecting microscope in a petri dish filled with relaxing solution, carefully dissect a small muscle fiber bundle (approximately 150 μm in diameter and 2-3 mm in length).
- Skinning: Transfer the fiber bundle to a vial containing skinning solution and gently agitate for 30 minutes at 4°C. This process removes the cell membranes, rendering the myofilaments accessible to the experimental solutions.
- Washing: After skinning, wash the fiber bundle thoroughly with relaxing solution to remove the Triton X-100.
- Mounting: Mount the skinned fiber bundle between a force transducer and a length controller (motor) in an experimental chamber filled with relaxing solution. Adjust the sarcomere length to 2.2-2.3 µm using laser diffraction.

## Measurement of Force-pCa Relationship with SCH00013

#### Procedure:

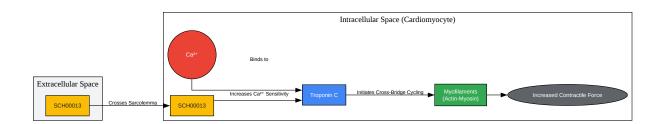
- Baseline Measurement: Begin by establishing a baseline force-pCa relationship. Expose the mounted fiber to a series of solutions with decreasing pCa values (e.g., pCa 9.0, 6.2, 6.0, 5.8, 5.6, 5.4, 5.2, 5.0, and 4.5). Allow the fiber to reach a steady-state force at each pCa level before moving to the next.
- Incubation with **SCH00013**: After the baseline measurement, incubate the fiber in relaxing solution containing the desired concentration of **SCH00013** (e.g., 1 μM, 10 μM, 100 μM) for a predetermined period (e.g., 10-15 minutes) to allow for drug diffusion and binding. A vehicle control (e.g., DMSO at the same concentration used for the drug) should also be performed.
- Force-pCa Measurement with **SCH00013**: Repeat the force-pCa measurement as described in step 1, but with each pCa solution also containing the same concentration of **SCH00013**.
- Data Analysis:



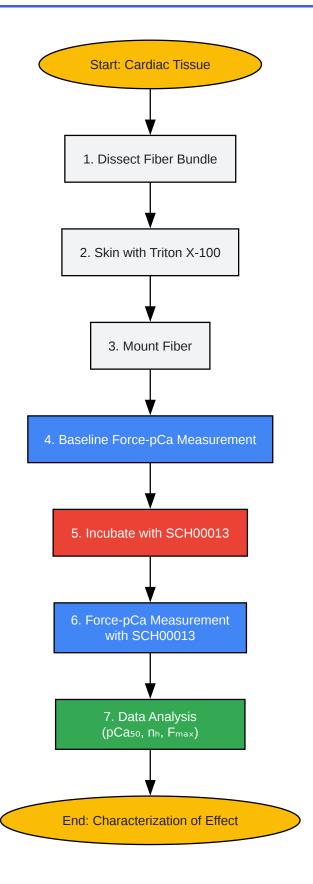
- Normalize the force at each pCa to the maximal force obtained at pCa 4.5.
- Plot the normalized force as a function of pCa.
- Fit the data to the Hill equation to determine the pCa<sub>50</sub> and the Hill coefficient (n<sub>h</sub>). The Hill equation is: Force =  $F_{max}$  \* ([Ca<sup>2+</sup>]<sup>n</sup><sub>h</sub>) / (K<sup>n</sup><sub>h</sub> + [Ca<sup>2+</sup>]<sup>n</sup><sub>h</sub>) where K is the Ca<sup>2+</sup> concentration at which 50% of the maximal force is produced (K = 10<sup>-pca50</sup>).
- Compare the pCa<sub>50</sub>, n<sub>h</sub>, and F<sub>max</sub> values obtained in the presence and absence of **SCH00013**.

## **Visualizations**









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